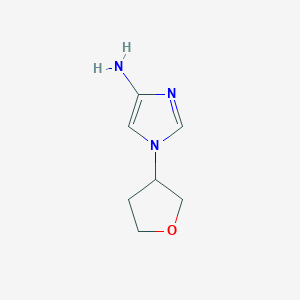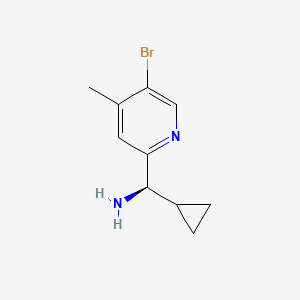
1-(Tetrahydrofuran-3-yl)-1h-imidazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tetrahydrofuran-3-yl)-1h-imidazol-4-amine is an organic compound that features a tetrahydrofuran ring and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetrahydrofuran-3-yl)-1h-imidazol-4-amine typically involves the reaction of tetrahydrofuran derivatives with imidazole derivatives under specific conditions. One common method involves the use of tetrahydrofuran-3-ylmethanamine as a starting material, which is then reacted with imidazole-4-carboxaldehyde in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity while minimizing the production time and cost.
Análisis De Reacciones Químicas
Types of Reactions
1-(Tetrahydrofuran-3-yl)-1h-imidazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1-(Tetrahydrofuran-3-yl)-1h-imidazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Tetrahydrofuran-3-yl)-1h-imidazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as antimicrobial activity or inhibition of disease-related pathways .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrofuran derivatives: Compounds like tetrahydrofuran-3-ylmethanamine and tetrahydrofuran-3-ylmethanol share structural similarities.
Imidazole derivatives: Compounds such as imidazole-4-carboxaldehyde and imidazole-4-acetic acid.
Uniqueness
1-(Tetrahydrofuran-3-yl)-1h-imidazol-4-amine is unique due to the combination of the tetrahydrofuran and imidazole rings, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H11N3O |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
1-(oxolan-3-yl)imidazol-4-amine |
InChI |
InChI=1S/C7H11N3O/c8-7-3-10(5-9-7)6-1-2-11-4-6/h3,5-6H,1-2,4,8H2 |
Clave InChI |
CYOALLDHACINEV-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1N2C=C(N=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13641428.png)









